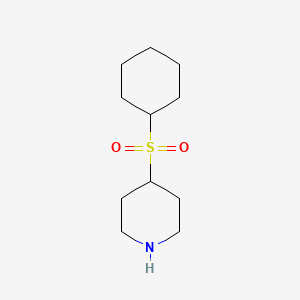

4-(Cyclohexanesulfonyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21NO2S |

|---|---|

Molecular Weight |

231.36 g/mol |

IUPAC Name |

4-cyclohexylsulfonylpiperidine |

InChI |

InChI=1S/C11H21NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h10-12H,1-9H2 |

InChI Key |

ZGKQYPOVVAFHEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclohexanesulfonyl Piperidine and Analogues

Direct Synthesis Approaches to 4-(Cyclohexanesulfonyl)piperidine

The most direct methods for the synthesis of this compound focus on the formation of the sulfonamide bond as a key step.

Sulfonamide Formation Reactions from Piperidine (B6355638) Precursors

The reaction between a piperidine derivative and a cyclohexanesulfonyl chloride is a primary method for forming the desired sulfonamide linkage. This approach is a specific example of a broader class of reactions used to synthesize sulfonamides. Generally, the synthesis of sulfonamides can be achieved through the S-N coupling of various sulfur and nitrogen-containing starting materials.

Recent advancements in synthetic methodology have provided several routes to sulfonamides that could be applicable to the synthesis of this compound. For instance, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, which proceeds via an aromatic decarboxylative halosulfonylation. princeton.edu This method utilizes a copper ligand-to-metal charge transfer (LMCT) to generate sulfonyl chlorides from aromatic acids, which are then reacted in the same vessel with an amine to form the sulfonamide. princeton.edu

Another approach involves the direct oxidative conversion of thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.org This can be achieved using a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org Alternatively, N-chlorosuccinimide (NCS) in the presence of water can be used to generate sulfonyl chlorides from thiols, which can then be reacted with an amine to produce the sulfonamide. organic-chemistry.org

Photocatalysis has also emerged as a powerful tool for the synthesis of sulfonyl chlorides and sulfonamides. For example, potassium poly(heptazine imide) can be used as a photocatalyst for the oxidative chlorination of thiobenzenes to selectively form sulfonyl chlorides, which are precursors to sulfonamides. nih.gov

The table below summarizes various reagents and methods for sulfonamide synthesis, which could be adapted for the preparation of this compound.

| Reagent/Method | Description | Reference |

| Copper LMCT | One-pot conversion of aromatic acids and amines to sulfonamides. | princeton.edu |

| H₂O₂ and SOCl₂ | Direct oxidative conversion of thiols to sulfonyl chlorides. | organic-chemistry.org |

| NCS and H₂O | In situ preparation of sulfonyl chlorides from thiols for reaction with amines. | organic-chemistry.org |

| Photocatalysis | Selective formation of sulfonyl chlorides from thio-derivatives. | nih.gov |

| DABSO | A sulfur dioxide surrogate used in the coupling of aryl iodides to form sulfonamides. | organic-chemistry.org |

Precursor Derivatization Strategies

Precursor derivatization involves modifying existing molecules to introduce the desired functional groups. In the context of this compound, this could involve the derivatization of a piperidine ring or a cyclohexane (B81311) ring followed by a coupling reaction. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in analytical chemistry, highlighting the utility of modifying the piperidine scaffold. nih.gov

The synthesis of various substituted piperidines often serves as a starting point for further derivatization. For instance, 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been synthesized and their biological activity investigated. nih.gov The synthesis of such precursors provides a platform for the subsequent introduction of a cyclohexanesulfonyl group.

General Synthetic Routes to Piperidine Ring Systems

The construction of the piperidine ring itself is a fundamental aspect of synthesizing this compound and its analogues. Various methods exist for forming this heterocyclic core.

Catalytic Hydrogenation of Pyridine (B92270) Derivatives

A prevalent and economically efficient method for producing piperidines is the catalytic hydrogenation of the corresponding pyridine derivatives. liv.ac.ukresearchgate.net This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

A variety of heterogeneous catalysts are employed for this transformation, including platinum oxide (PtO₂), Raney nickel, rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). liv.ac.ukresearchgate.net The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, can influence the efficiency and selectivity of the hydrogenation. researchgate.net For example, the hydrogenation of substituted pyridines using a PtO₂ catalyst in glacial acetic acid under hydrogen pressure has been reported. researchgate.net

Homogeneous catalysts, such as certain rhodium, iridium, and ruthenium complexes, have also been developed for the hydrogenation of pyridines. liv.ac.uk In some cases, transfer hydrogenation can be employed, using a hydrogen donor like formic acid in the presence of a catalyst. liv.ac.uk Electrocatalytic hydrogenation has also been demonstrated as a method to produce piperidine from pyridine at ambient temperature and pressure. nih.gov

The table below presents a selection of catalysts used for the hydrogenation of pyridine derivatives to piperidines.

| Catalyst | Conditions | Key Features | References |

| Rhodium on Carbon (Rh/C) | 80 °C, 5 atm H₂ in water | Effective for various aromatic compounds. | organic-chemistry.org |

| Platinum Oxide (PtO₂) | Glacial acetic acid, 50-70 bar H₂ | Suitable for substituted pyridines. | researchgate.net |

| Palladium on Carbon (Pd/C) | With ammonium (B1175870) formate | Mild conditions, avoids strong acids. | organic-chemistry.org |

| Rhodium Complex ([Cp*RhCl₂]₂) | Formic acid/triethylamine | Efficient transfer hydrogenation. | liv.ac.uk |

| Carbon-supported Rhodium | Ambient temperature and pressure | Electrocatalytic hydrogenation. | nih.gov |

| Nickel | 170-200 °C | Commonly used for preparing piperidine itself. | dtic.mil |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide another powerful strategy for constructing the piperidine ring. These methods involve the formation of the ring from an acyclic precursor.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is catalyzed by a base to form a β-keto ester. organic-chemistry.orgmasterorganicchemistry.com This reaction is particularly effective for forming five- and six-membered rings, making it a valuable tool for the synthesis of piperidine precursors. masterorganicchemistry.comchemistrysteps.com For example, 4-piperidones can be synthesized through a sequence involving a Dieckmann condensation. dtic.milgoogle.com

The general mechanism involves the deprotonation of an α-carbon of the diester to form an enolate, which then attacks the other ester group in an intramolecular fashion to form a cyclic β-keto ester. chemistrysteps.comyoutube.com The choice of a suitable base is critical for the success of the reaction. chemistrysteps.com

Electrophilic Cyclization Strategies

Electrophilic cyclization represents another important avenue for piperidine synthesis. nih.gov These reactions involve the intramolecular attack of a nitrogen nucleophile onto an electrophilically activated π-system, such as an alkene or alkyne. nih.gov For example, the 6-endo-trig cyclization of unsaturated amines can be induced by an electrophile. nih.gov A variety of electrophilic cyclization methods have been developed, often utilizing transition metal catalysts to facilitate the ring closure. nih.govacs.org These strategies provide access to a diverse range of substituted piperidines that can be further elaborated. nih.gov

Aza-Michael Additions

The intramolecular aza-Michael addition (IAMR) is a widely used and effective method for the synthesis of piperidines. nih.govrsc.org This reaction involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound or other Michael acceptor. rsc.orgrsc.org The reaction can be categorized based on whether the activating group is within or outside the newly formed ring. rsc.org Both single and double aza-Michael additions have been employed in the synthesis of piperidines. rsc.orgrsc.org

Recent advancements have focused on achieving high stereoselectivity. For example, organocatalytic enantioselective intramolecular aza-Michael reactions have been developed for the synthesis of protected 2,5- and 2,5,5-substituted piperidines. nih.gov Furthermore, a base-induced diastereoselective synthesis has been reported for the large-scale production of 2,6-trans-piperidines. nih.gov N-heterocyclic carbene (NHC) catalysis has also been successfully applied to the intramolecular aza-Michael addition of alkyl amines to α,β-unsaturated carboxylic acids. nih.gov

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| Quinoline organocatalyst + Trifluoroacetic acid | N-tethered alkenes | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Good yields |

| TBAF or Cesium Carbonate | N-tethered alkenes | 2,6-trans-piperidines | Scalable, good diastereoselectivity |

| N-heterocyclic carbene (NHC) | Alkyl amines and α,β-unsaturated carboxylic acids | Pyrrolidines and piperidines | Good enantioselectivity and higher yields compared to base-only reactions |

Metal-Catalyzed Cyclization Approaches

Transition metal-catalyzed cyclizations are a cornerstone of modern organic synthesis and have been extensively applied to the formation of piperidine rings. nih.govacs.org These methods offer high efficiency and control over stereochemistry. mdpi.com A variety of metals, including palladium, rhodium, nickel, and copper, have been utilized. mdpi.comjofamericanscience.org

Palladium catalysis is particularly prevalent. For instance, Pd-catalyzed aerobic oxidative cyclization of alkenes (a Wacker-type process) provides access to various nitrogen heterocycles, including piperidines. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of vinyl iodides with N-tosylhydrazones to generate η³-allyl ligands, which then undergo intramolecular trapping by a nitrogen nucleophile. organic-chemistry.org

Copper-catalyzed reactions have also proven effective. For example, copper-assisted C-N bond formation is a key strategy in the synthesis of six-membered N-heterocycles. jofamericanscience.org Mechanistic studies on copper-catalyzed intramolecular C-H amination have provided insights into the synthesis of both pyrrolidines and piperidines. acs.org

| Metal Catalyst | Reaction Type | Substrate | Product |

| Palladium(II) | Wacker-type aerobic oxidative cyclization | Alkenes with tethered nitrogen nucleophiles | Piperidines, morpholines, piperazines |

| Palladium(0) | Carbene insertion/intramolecular trapping | Vinyl iodides and N-tosylhydrazones | Cinnamyl and pentadienyl amines |

| Copper(I)/Copper(II) | Intramolecular C-H amination | N-fluoride amides | Pyrrolidines and piperidines |

| Rhodium(I) | Intramolecular anti-Markovnikov hydroamination | 1-(3-aminopropyl)vinylarenes | 3-Arylpiperidines |

Radical Cyclization Methodologies

Radical cyclizations offer a complementary approach to the synthesis of piperidines, often proceeding under mild conditions. nih.govrsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond. nih.gov

One strategy involves the photoredox-mediated reduction of linear aryl halides to generate aryl radicals. nih.gov These radicals can then undergo regioselective cyclization onto a tethered olefin, followed by a hydrogen-atom transfer to afford spirocyclic piperidines. nih.gov Another method utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes. nih.gov Tin hydride-mediated cyclizations of α- and β-amino aldehydes have also been investigated for the formation of substituted piperidines. rsc.org

| Method | Key Features |

| Photoredox Catalysis | Utilizes a strongly reducing organic photoredox catalyst and a trialkylamine reductant to generate aryl radicals from linear aryl halides, which then undergo regioselective cyclization. nih.gov |

| Cobalt(II) Catalysis | Effective for the intramolecular cyclization of linear amino-aldehydes to produce various piperidines. nih.gov |

| Tin Hydride-Mediation | Involves the cyclization of α- and β-amino aldehydes under mild, neutral conditions. rsc.org |

Mannich Condensation Protocols

The Mannich reaction is a classic and versatile method for the synthesis of β-amino carbonyl compounds, which are valuable precursors to piperidines. jofamericanscience.orgrsc.org The reaction involves the condensation of an amine (primary or secondary), an aldehyde (often formaldehyde), and a compound containing an active hydrogen atom. jofamericanscience.org

A significant application of this reaction in piperidine synthesis is the Petrenko-Kritschenko piperidone synthesis, which is a double Mannich reaction. dtic.mil This multicomponent reaction condenses two moles of an aromatic aldehyde with a primary amine and a dialkyl β-ketodicarboxylate. dtic.mil More contemporary approaches have focused on developing stereoselective three-component vinylogous Mannich-type reactions. rsc.org For example, the reaction of a 1,3-bis-silyloxy-1,3-butadiene with an aldehyde and a chiral amine can produce chiral dihydropyridinone adducts, which serve as versatile intermediates for the synthesis of various chiral piperidine compounds. rsc.org

Ring Expansion Reactions

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of piperidines from smaller, more readily available heterocyclic precursors. thieme-connect.com A notable example is the ring expansion of enantiopure pyrrolidinols. thieme-connect.com This transformation proceeds through the formation of an aziridinium (B1262131) salt intermediate, which then undergoes a regioselective nucleophilic ring opening and expansion to yield a 3-substituted piperidine. thieme-connect.com This method has been shown to be compatible with a wide variety of nucleophiles and preserves the stereochemical integrity of the starting material. thieme-connect.com More recently, a photomediated ring contraction of substituted piperidines to form amino cyclopentanes has also been reported, demonstrating the reversible nature of these ring systems under specific conditions. nih.gov

Oxidative Amination of Non-Activated Alkenes

The synthesis of piperidine frameworks can be achieved through advanced methods such as the oxidative amination of unactivated alkenes. This strategy involves the direct formation of a carbon-nitrogen bond from an alkene, a class of starting materials that is abundant and readily available.

One prominent approach involves the use of a palladium catalyst in combination with a bidentate phosphine (B1218219) ligand and an oxidant like duroquinone. researchgate.net This system facilitates the intermolecular oxidative amination of unactivated olefins with primary aliphatic amines, proceeding through an allylic C(sp³)–H activation followed by nucleophilic amination. researchgate.net While many applications focus on creating allylic amines, intramolecular versions of this reaction have been successfully employed to synthesize cyclic amines, including piperidine derivatives. researchgate.net

A complementary strategy utilizes a dual catalytic system combining photoredox and copper catalysis. nih.govepfl.ch In this process, a photochemically generated amidyl radical adds to an unactivated alkene (either terminal or internal) to form an alkyl radical intermediate. nih.govepfl.ch A copper(II) species then traps this radical and mediates a β-hydride elimination to yield the allylic amine product. nih.govepfl.ch The mild reaction conditions and radical mechanism allow for high tolerance of various functional groups. nih.govepfl.ch

More recent and conceptually novel methods involve the direct insertion of a nitrogen atom into an unactivated carbon-carbon double bond. chemrxiv.orgchemrxiv.org This transformation, analogous to ozonolysis, can proceed through the in-situ formation of an N-leaving group aziridine, which rearranges to a transient aza-allenium intermediate. chemrxiv.org This reactive species can then be trapped by a nucleophile, leading to the formation of nitrogen-containing products and offering a new pathway for constructing C-N bonds from simple alkenes. chemrxiv.orgchemrxiv.org

Stereoselective and Asymmetric Synthesis of Piperidine Derivatives

Achieving stereochemical control is paramount in the synthesis of complex molecules for pharmaceutical applications. Several sophisticated methods have been developed for the stereoselective and asymmetric synthesis of piperidine derivatives.

One effective strategy involves the C-H functionalization of a tetrahydropyridine (B1245486) precursor. nih.gov This approach circumvents the difficulty of direct C-H functionalization at the C3 position of piperidine, which is electronically deactivated by the nitrogen atom. nih.gov The process begins with an asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive ring-opening of the resulting cyclopropane. nih.gov The choice of catalyst and the protecting group on the nitrogen atom are crucial for achieving high stereoselectivity. For instance, reactions catalyzed by Rh₂(R-TPPTTL)₄ with an N-Bs-piperidine derivative have demonstrated high diastereoselectivity. nih.gov

| Entry | N-Protecting Group | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| 1 | Boc | Rh₂(R-TCPTAD)₄ | Moderate | Variable | Low |

| 2 | Bs | Rh₂(R-TPPTTL)₄ | 87 | 22:1 | 76 |

Other notable methods include:

Gold-Catalyzed Cyclization: A modular, one-pot synthesis of piperidin-4-ols can be achieved through a sequence involving the gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This approach offers high diastereoselectivity and flexibility. nih.gov

Oxidative C-H Functionalization of Enamides: N-vinyl amides, carbamates, and sulfonamides can react almost instantaneously with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form piperidine structures with excellent efficiency and stereocontrol. rsc.org

Enzymatic Synthesis: Modern biocatalytic approaches use engineered enzymes, such as carbene transferases, for the asymmetric cyclopropanation of exocyclic N-heterocycles. acs.org This method can produce various azaspiro[2.y]alkanes, which contain a piperidine ring, with exceptional enantioselectivity and diastereoselectivity, often providing access to all possible stereoisomers through directed evolution of the enzyme. acs.org

Hydrogenation of Pyridine Derivatives: The asymmetric hydrogenation of substituted pyridines or piperidinones using chiral catalysts, such as rhodium(I) or ruthenium(II) complexes, is a well-established method for producing stereodefined piperidines. mdpi.com

Synthesis of Related Sulfonylpiperidine Analogues and Derivatives

Structural Variations of the Sulfonyl Moiety

The sulfonyl group in sulfonylpiperidines is not merely a structural placeholder but a key component that can be modified to enhance biological activity. In the development of novel antibacterial agents targeting the enzyme thymidylate kinase (TMK), a structure-guided design approach led to significant variations of the sulfonylpiperidine scaffold. nih.gov

Initial work focused on creating potent and selective inhibitors of Gram-positive TMK. nih.gov Researchers discovered that replacing a simple methylene (B1212753) linker in a series of compounds with a sulfonamide group maintained the desired binding conformation while altering the molecule's properties. nih.gov The sulfonamide moiety can act as a structural isostere of a carboxylic acid or carboxamide group, which is a common feature in enzyme substrates and inhibitors. researchgate.net This substitution proved effective in maintaining interactions with key residues in the enzyme's active site. nih.gov

Further optimization involved modifying other parts of the molecule in conjunction with the sulfonylpiperidine core. This led to the creation of a phenol (B47542) derivative, which exhibited potent inhibition of TMK and excellent minimum inhibitory concentrations (MICs) against a wide range of Gram-positive bacteria. nih.gov The formation of specific hydrogen bonds between the sulfonylpiperidine inhibitor and amino acid residues, such as Arginine 48 in Staphylococcus aureus TMK, was identified as crucial for achieving high enzyme affinity. nih.gov

Substituent Effects on Piperidine Nitrogen and Ring Carbons

The nature of the substituent on the piperidine nitrogen can dramatically influence its interaction with biological targets. nih.gov In a study of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands, significant differences in binding affinity were observed based on the N-substituent. nih.gov Replacing the central cyclohexane ring of a parent compound with a piperidine ring that had no N-substituent (a secondary amine) led to a marked decrease in σ1 affinity. nih.gov However, the introduction of a small N-methyl group resulted in the highest σ1 affinity within the series. nih.gov Larger groups, such as an ethyl group or a bulky tosyl moiety, led to considerably lower affinity. nih.gov Molecular dynamics simulations revealed that these differences arise from varied interactions between the N-substituent and the lipophilic binding pocket of the receptor. nih.gov

| Piperidine N-Substituent | Relative σ1 Receptor Affinity | Rationale |

|---|---|---|

| -H (secondary amine) | Low | Reduced interaction in binding pocket |

| -CH₃ (Methyl) | High | Optimal interaction with lipophilic pocket |

| -CH₂CH₃ (Ethyl) | Lower | Sub-optimal fit/interaction |

| -Ts (Tosyl) | Lower | Steric hindrance and altered electronics |

From a chemical standpoint, alkyl groups attached to the nitrogen generally increase its basicity due to inductive effects. wikipedia.org However, in aqueous solutions, solvation effects can complicate this trend. wikipedia.org For the ring carbons, substituents also induce predictable changes in their electronic environment, which can be measured using techniques like Carbon-13 NMR spectroscopy to derive specific substituent parameters. rsc.org

Elucidation of Molecular Structure of this compound

The definitive structure of molecules like this compound is often confirmed through a combination of synthesis and crystallographic analysis. While specific crystal structure data for the title compound is not widely published, analysis of closely related structures, such as [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, provides significant insight. researchgate.net In such compounds, X-ray crystallography reveals that the piperidine ring adopts a distinct conformation. researchgate.net

The synthesis of N-substituted piperidines is a well-established field in organic chemistry. organic-chemistry.orgnih.govnih.gov The creation of 4-substituted piperidones, which are precursors to compounds like this compound, often involves methods like the Dieckmann condensation, where a primary amine is reacted with two equivalents of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil The attachment of the cyclohexanesulfonyl moiety to the 4-position of the piperidine ring completes the molecular structure.

Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane, exists in various non-planar conformations to relieve ring strain.

The piperidine ring predominantly adopts a chair conformation, which is significantly more stable than other possible conformations like the boat or twist-boat. wikipedia.orgresearchgate.netmdpi.com This preference is observed across a wide range of piperidine derivatives. researchgate.netresearchgate.net Crystal structure analyses of related compounds consistently show the piperidine ring in a chair conformation. researchgate.netmdpi.com In this arrangement, the carbon-carbon bonds are staggered, minimizing torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, reducing angle strain. The nitrogen atom's presence introduces the possibility of two distinct chair conformers due to the orientation of the N-H bond (or N-substituent), which can be either axial or equatorial. wikipedia.org

In a substituted piperidine ring, substituents can occupy either axial or equatorial positions. The energetic preference for one position over the other is dictated by steric interactions. For this compound, the large and bulky cyclohexanesulfonyl group at the C-4 position has a strong preference for the equatorial position.

Placing a large substituent in the axial position leads to significant steric hindrance, known as 1,3-diaxial interactions, with the axial hydrogen atoms at the C-2 and C-6 positions. This repulsion destabilizes the axial conformer. Consequently, the conformer with the bulky cyclohexanesulfonyl group in the more spacious equatorial position is considerably more stable. While certain electronic effects, such as the anomeric effect or charge-dipole interactions, can favor axial conformations for specific substituents like fluorine, researchgate.netacs.orgresearchgate.net for large alkyl or sulfonyl groups, steric avoidance is the dominant factor, dictating an equatorial preference. nih.govacs.org

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure and conformation of this compound in the absence of a crystal structure.

NMR spectroscopy is a powerful tool for elucidating the detailed structure and conformational dynamics of piperidine derivatives. researchgate.netnih.gov Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the piperidine and cyclohexanesulfonyl moieties.

In the ¹H NMR spectrum, the proton at C-4, being attached to the carbon bearing the electron-withdrawing sulfonyl group, would appear at a downfield chemical shift compared to other ring protons. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) would also be shifted downfield. The distinction between axial and equatorial protons is crucial; typically, axial protons resonate at a slightly higher field (lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, which can be used to confirm the chair conformation and the equatorial position of the substituent.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would confirm the connectivity and chemical environment of each carbon. Techniques like DEPT, COSY, and HETCOR can be used to assign all proton and carbon signals unambiguously. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive, based on data from similar piperidine structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2, C6 (axial) | ~2.6 - 2.8 | ~45 - 47 |

| Piperidine C2, C6 (equatorial) | ~3.0 - 3.2 | ~45 - 47 |

| Piperidine C3, C5 (axial) | ~1.5 - 1.7 | ~28 - 30 |

| Piperidine C3, C5 (equatorial) | ~1.8 - 2.0 | ~28 - 30 |

| Piperidine C4 | ~3.0 - 3.3 | ~55 - 60 |

| Cyclohexyl CH-SO₂ | ~2.9 - 3.1 | ~60 - 65 |

| Cyclohexyl CH₂ | ~1.1 - 2.1 | ~25 - 32 |

| Piperidine NH | ~1.5 - 2.5 (broad) | N/A |

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. researchgate.net For this compound (Molecular Formula: C₁₁H₂₁NO₂S, Molecular Weight: 231.36 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 231. nih.gov

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve characteristic cleavages. The bond between the piperidine ring and the sulfonyl group is a probable site of fragmentation. Common fragmentation pathways for piperidine derivatives include the loss of substituents and alpha-cleavage adjacent to the nitrogen atom. scielo.brchemicalbook.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Description |

|---|---|---|

| 231 | [C₁₁H₂₁NO₂S]⁺ | Molecular Ion (M⁺) |

| 148 | [C₅H₁₀NSO₂]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment resulting from C-S bond cleavage |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Analysis of this compound: Spectroscopic and Crystallographic Insights

The chemical compound this compound is a subject of scientific interest due to its specific molecular architecture, combining a piperidine ring with a cyclohexanesulfonyl group. This article delves into the detailed analysis of its molecular structure, conformation, and spectroscopic properties, adhering to a focused examination of its Fourier Transform Infrared (FTIR) spectroscopy and X-ray crystallographic data.

Molecular Structure, Conformation, and Spectroscopic Analysis

Spectroscopic and Crystallographic Characterization

Advanced analytical methods are employed to elucidate the precise three-dimensional arrangement of atoms and the vibrational modes within the this compound molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts: the piperidine (B6355638) ring, the cyclohexyl group, and the sulfonyl group.

While a specific, publicly available, peer-reviewed FTIR spectrum for this compound is not readily found in the searched literature, the expected characteristic vibrational frequencies can be inferred from data for its core components, piperidine and cyclohexanesulfonyl chloride. For instance, the N-H stretching vibration in the piperidine ring typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexane (B81311) and piperidine rings are expected in the 2850-3000 cm⁻¹ range. The sulfonyl group (SO₂) is characterized by strong asymmetric and symmetric stretching bands, typically observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

A hypothetical table of the principal FTIR absorption bands for this compound is presented below, based on characteristic group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Piperidine |

| C-H Stretch (Asymmetric & Symmetric) | 2850 - 3000 | Cyclohexane & Piperidine |

| S=O Asymmetric Stretch | 1350 - 1300 | Sulfonyl |

| S=O Symmetric Stretch | 1160 - 1120 | Sulfonyl |

| C-N Stretch | 1020 - 1250 | Piperidine |

| C-S Stretch | 600 - 800 | Cyclohexanesulfonyl |

A comprehensive search of crystallographic databases did not yield a specific entry for this compound. However, the principles of X-ray diffraction would be applicable to determine its crystal structure. ed.ac.uk The analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.

Key structural parameters that would be obtained from such an analysis include:

Piperidine Ring Conformation: Typically, a chair conformation is expected for the piperidine ring, which is the most stable arrangement. researchgate.net

Cyclohexane Ring Conformation: The cyclohexane ring would also be expected to adopt a chair conformation.

Bond Lengths and Angles: Precise measurements of the C-S, S=O, C-N, and C-C bond lengths and the angles around the sulfur and nitrogen atoms would be obtained.

Torsion Angles: These would define the relative orientation of the piperidine and cyclohexanesulfonyl moieties.

Should a crystallographic study be performed, the data would be presented in a standardized format, as shown in the hypothetical table below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Note: The values in this table are placeholders and would need to be determined experimentally.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations

Electronic Structure Determination

No specific studies detailing the electronic structure determination of 4-(Cyclohexanesulfonyl)piperidine are publicly available.

Energy Minimization and Geometry Optimization

Detailed research findings on the energy minimization and geometry optimization of this compound are not available in the public domain.

Vibrational Frequency Analysis and Predicted Infrared Spectra

There are no published studies that provide a vibrational frequency analysis or a predicted infrared spectrum for this compound.

Electronic Spectra and Intensity Predictions

Information regarding the prediction of electronic spectra and their intensities for this compound is not available in scientific literature.

Molecular Dynamics (MD) Simulations

Conformational Sampling and Stability

Specific molecular dynamics simulations focusing on the conformational sampling and stability of this compound have not been reported in accessible research.

Ligand-Protein Interaction Modeling (General)

Understanding how a small molecule like this compound interacts with a biological target, typically a protein, is fundamental in drug discovery. Ligand-protein interaction modeling encompasses a range of computational techniques to predict and analyze the binding of a ligand to a receptor's active site.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor. In the context of piperidine (B6355638) derivatives, docking studies have been instrumental in understanding their binding modes. For instance, research on various piperidine-containing compounds has utilized molecular docking to identify key interactions with target proteins. These studies often reveal that specific structural features of the piperidine scaffold and its substituents are crucial for establishing stable interactions within the binding pocket.

A molecular modeling study on a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives was conducted to understand their pharmacological results as NMDA receptor antagonists. This study proposed that the binding geometry of the sulfonic moiety within the NMDA receptor is different from that of phosphonic-containing antagonists. nih.gov

Furthermore, modifications to alicyclic amines, including piperidine derivatives, have been guided by molecular modeling to improve metabolic stability while retaining a desired pharmacological profile, such as that of an atypical dopamine (B1211576) transporter (DAT) inhibitor. nih.gov These models can predict how structural changes to the piperidine or cyclohexanesulfonyl moieties might affect binding affinity and specificity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a important tool in computational chemistry for predicting a wide array of molecular properties with high accuracy. mdpi.com

In the study of piperidine and its derivatives, DFT calculations, often at the B3LYP/6-311G** level of theory, have been employed to predict thermochemical properties such as heats of formation. nih.gov These calculations can also be used to evaluate thermal stability by determining bond dissociation energies (BDE). nih.gov For instance, studies on substituted piperidines have shown that the homolysis of bonds involving substituent groups is a key factor in their dissociation pathways. nih.gov

DFT can also be used to analyze the molecular structure and electronic properties of piperidine derivatives. For example, the geometry of a molecule can be optimized using DFT methods, and the results can be compared with experimental data from techniques like X-ray diffraction. researchgate.net Furthermore, DFT is utilized to understand the reactive sites of a molecule by examining properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, molecular electrostatic potential (MEP), and Mulliken charges. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgiupac.org These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules. wikipedia.orgyoutube.com

QSAR analyses typically involve calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. These descriptors are then used to build a statistical model that relates them to the observed biological activity. wikipedia.org Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a frequently used descriptor in QSAR studies of enzyme inhibitors, as it plays a significant role in their ability to interact with the often hydrophobic active sites of enzymes. nih.gov

3D-QSAR Studies (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods extend the traditional QSAR approach by considering the three-dimensional properties of molecules. slideshare.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. slideshare.netnih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. unicamp.br CoMSIA, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.br These methods produce contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov

For example, 3D-QSAR studies on various classes of compounds have demonstrated that steric, electrostatic, hydrophobic, and hydrogen bonding interactions play crucial roles in their inhibitory activity. nih.gov The statistical significance and predictive power of CoMFA and CoMSIA models are assessed using parameters such as the cross-validated correlation coefficient (q² or R²cv) and the non-cross-validated correlation coefficient (r² or R²). nih.gov

Predictive Modeling for Structural Modifications

The ultimate goal of QSAR and 3D-QSAR studies is to provide predictive models that can guide the synthesis of new, improved compounds. wikipedia.org By understanding the structure-activity relationships, chemists can make informed decisions about which structural modifications are most likely to enhance the desired biological activity. youtube.com

The contour maps generated from CoMFA and CoMSIA analyses provide a visual guide for these modifications. unicamp.br For instance, a contour map might indicate that a region of steric bulk is favorable for activity, suggesting that enlarging a substituent at that position could lead to a more potent compound. unicamp.br Conversely, if a region shows that negative electrostatic potential is detrimental, a substituent with a different electronic character might be introduced.

Predictive modeling based on QSAR has been successfully applied to various therapeutic targets. For instance, in the design of selective enzyme inhibitors, these models can help in identifying structural features that contribute to both potency and selectivity. nih.gov The insights gained from these computational studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. youtube.com

Advanced Applications in Chemical Research

Utilization in Chemical Biology as Probes and Tools

In chemical biology, probes are essential tools for dissecting complex biological processes. The piperidine (B6355638) scaffold is frequently incorporated into the design of such probes due to its structural versatility and biological relevance. nih.govnih.gov These molecules can be engineered to interact with specific proteins, enabling researchers to study their function and localization within a cellular environment.

Design and Synthesis of Chemical Probes Incorporating the Piperidine Scaffold

The creation of chemical probes is a strategic process involving the synthesis of molecules that can interact with and report on a biological system. The piperidine scaffold serves as an excellent starting point for probe design because its nitrogen atom and carbon ring can be readily functionalized. nih.gov This allows for the attachment of reporter groups (like fluorophores or biotin) or reactive moieties for covalent labeling of target proteins. ljmu.ac.uk

The synthesis of piperidine-based probes often begins with commercially available starting materials, such as chiral or substituted piperidine carboxylic acids. nih.gov For a compound like 4-(Cyclohexanesulfonyl)piperidine, the secondary amine of the piperidine ring provides a key handle for derivatization. Standard organic chemistry reactions, such as N-alkylation or acylation, can be employed to attach linkers and functional tags. The cyclohexanesulfonyl group, being chemically robust, would likely remain intact throughout these synthetic transformations, providing a stable, bulky, and lipophilic feature to the final probe. The synthesis of piperazine-fused cyclic disulfides as cores for redox probes illustrates a sophisticated approach where a heterocyclic core is scalably prepared and then diversified for biological applications. chemrxiv.orgchemrxiv.org

Investigation of Protein Function and Target Engagement

Once synthesized, chemical probes incorporating the this compound scaffold can be used to investigate the function of specific proteins. By designing the probe to bind to the active site or an allosteric site of a target protein, researchers can monitor its activity or confirm target engagement of a potential drug candidate. nih.gov

For example, studies on piperidine-based HIV-1 protease inhibitors have shown that the flexible piperidine moiety can be introduced as a ligand to promote hydrogen bonding or favorable van der Waals interactions within the enzyme's active site. nih.gov Similarly, derivatives of piperidine have been synthesized and evaluated as ligands for sigma (σ) receptors, which are involved in various neurological processes. nih.gov A probe based on this compound could be designed to investigate such protein-ligand interactions. The cyclohexanesulfonyl group would occupy a specific binding pocket, and its interactions could be studied through techniques like X-ray crystallography or computational docking, providing valuable insights into the protein's structure and function.

Role in Chemical Library Synthesis and Diversification

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.govwikipedia.org These libraries are then screened against biological targets to identify new lead compounds. Scaffolds are central to this process, providing a common core structure from which a multitude of derivatives can be generated.

High-Throughput Synthesis of Piperidine-Based Libraries

High-throughput synthesis (HTS) techniques are employed to quickly generate large libraries of compounds. Solid-phase synthesis is a key method where molecules are built upon a resin bead, allowing for easy purification by simple filtration and washing. fiveable.me The piperidine scaffold is well-suited for HTS. Building blocks like this compound can be attached to a solid support, often via the piperidine nitrogen. Subsequently, a variety of chemical reactants can be added in a systematic fashion to create a library of related compounds, each with a unique substitution pattern. The development of efficient purification methods for these libraries is crucial for ensuring the quality of compounds for screening. nih.gov

Building Block Applications in Combinatorial Chemistry

The success of combinatorial chemistry relies on the availability of diverse and functionalized building blocks. nih.gov this compound represents a valuable building block for creating libraries with significant three-dimensional character. lifechemicals.com Its structure combines a flexible heterocyclic ring with a bulky, non-aromatic sulfonyl group. In a combinatorial synthesis, this building block can be combined with a wide array of other reagents (e.g., acids, aldehydes, alkyl halides) to generate a library of compounds with diverse physicochemical properties. The use of such 3D-rich scaffolds is a promising strategy for exploring new chemical space and identifying novel bioactive molecules. thieme-connect.com

Scaffold for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound and evaluating the activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity. mdpi.com The piperidine scaffold is frequently used in such studies due to its synthetic tractability and prevalence in known drugs. thieme-connect.commdpi.com

A study on arylalkylsulfonyl piperidine derivatives as ligands for sigma-1 (σ1) receptors provides a direct example of how a scaffold related to this compound can be used for SAR investigations. nih.gov In this research, scientists synthesized a series of compounds and tested their binding affinity for σ1 and σ2 receptors. The findings revealed important structural requirements for high affinity and selectivity.

Key SAR Findings from Arylalkylsulfonyl Piperidine Derivatives nih.gov:

Sulfonamide Linker: The presence of a sulfonamide group was compatible with high affinity for the σ1 receptor.

Piperidine vs. Piperazine (B1678402): Piperidine derivatives showed comparable affinity and selectivity to their piperazine counterparts.

Substitutions: Halogen substitutions on the aryl ring of the sulfonyl moiety led to high affinity for the σ1 receptor and low affinity for the σ2 receptor, resulting in high selectivity.

Alkyl Chain Length: The length of the chain connecting the piperidine and the aryl group was critical, with a one-carbon chain (benzyl) proving optimal for high affinity.

One of the most selective compounds identified in the study was 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine , which displayed a 96-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov

The table below summarizes the binding affinity data for selected compounds from this study, illustrating the SAR.

| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| Compound A | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 91.8 ± 8.1 | 96 |

| Compound B | 4-benzyl-1-(4-iodobenzylsulfonyl)piperidine | 1.1 ± 0.1 | 148 ± 12 | 135 |

| Compound C | 4-benzyl-1-(3-bromobenzylsulfonyl)piperidine | 1.8 ± 0.2 | 162 ± 15 | 90 |

| Compound D | 4-benzyl-1-(benzylsulfonyl)piperidine | 3.5 ± 0.3 | 245 ± 21 | 70 |

Data sourced from a study on novel sigma receptor ligands. nih.gov

These findings demonstrate that the this compound scaffold is an excellent candidate for SAR studies. By systematically modifying the cyclohexyl ring (e.g., introducing substituents) or replacing it with other groups, and by varying the substituent on the piperidine nitrogen, chemists can explore the SAR for a given biological target, ultimately leading to the optimization of lead compounds. researchgate.netnih.govfrontiersin.org

Design of Analogues with Modulated Properties

The structural framework of this compound serves as a versatile template for the design of analogues with fine-tuned physicochemical and pharmacological properties. The principles of rational drug design can be applied to modify the parent structure to enhance potency, improve selectivity, or optimize pharmacokinetic profiles.

One common strategy involves the modification of the piperidine nitrogen. For example, alkylation or acylation of the nitrogen can alter the basicity and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Introducing functional groups at this position can also provide additional points of interaction with a biological target.

A study on novel sulfonamide derivatives containing a piperidine moiety highlighted that modifications to the "tail" portion of the molecule, which in this case would include the cyclohexyl group, can significantly impact biological activity against plant bacterial diseases. mdpi.com This underscores the importance of exploring the chemical space around the core this compound scaffold.

| Analogue Design Strategy | Potential Effect on Properties |

| N-Alkylation/Acylation of Piperidine | Modulation of basicity, lipophilicity, and target interaction |

| Substitution on Cyclohexyl Ring | Introduction of new functional groups, alteration of polarity and stereochemistry |

| Substitution on Piperidine Ring | Exploration of steric limits of binding site, conformational restriction |

Retrosynthetic Strategies for Complex Piperidine Derivatives

The synthesis of complex molecules containing the this compound core requires a robust retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The key disconnections for this compound and its derivatives typically focus on the formation of the sulfonamide bond and the construction of the substituted piperidine ring.

A primary retrosynthetic disconnection breaks the sulfonamide bond, leading to two key synthons: a 4-aminopiperidine (B84694) derivative and cyclohexanesulfonyl chloride. quimicaorganica.org This is a common and reliable method for the formation of sulfonamides.

Retrosynthetic Analysis of this compound

The synthesis of the requisite 4-aminopiperidine can be achieved through various established methods for piperidine synthesis. These include the reduction of corresponding pyridine (B92270) precursors, reductive amination of 4-piperidones, or various cyclization strategies. nih.govmdpi.com For instance, a Dieckmann condensation of a diester followed by hydrolysis, decarboxylation, and reductive amination is a classical route to substituted piperidones, which are precursors to aminopiperidines. dtic.mil

Alternatively, a retrosynthetic approach could involve the construction of the piperidine ring with the sulfonyl group already in place. This might involve a cyclization reaction of a precursor that already contains the cyclohexanesulfonyl moiety. For example, an intramolecular reductive amination of an amino-aldehyde or amino-ketone bearing the sulfonyl group could be envisioned.

The synthesis of cyclohexanesulfonyl chloride itself can be accomplished from cyclohexanethiol (B74751) through oxidation and chlorination, or from cyclohexane (B81311) via sulfochlorination. sigmaaldrich.com

A general synthetic scheme for this compound could proceed as follows:

Protection of Piperidine: Start with a commercially available 4-aminopiperidine derivative where the piperidine nitrogen is protected, for example, with a Boc (tert-butyloxycarbonyl) group.

Sulfonamide Formation: React the protected 4-aminopiperidine with cyclohexanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide bond. chemicalbook.com

Deprotection: Removal of the protecting group from the piperidine nitrogen to yield the final product, this compound.

This modular approach allows for the synthesis of a wide variety of analogues by simply changing the sulfonyl chloride or the starting piperidine derivative.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that are effective but may not align with modern principles of green chemistry. Future research will undoubtedly focus on developing more sustainable and efficient pathways to 4-(Cyclohexanesulfonyl)piperidine and its analogues.

Key strategies in this area involve the adoption of greener chemical processes that minimize waste, reduce energy consumption, and utilize less hazardous substances. acs.org This includes the use of alternative solvents like water or ionic liquids, the application of biocatalysis, and the implementation of technologies such as microwave-assisted synthesis and flow chemistry. acs.org For instance, one-pot reactions that combine multiple synthetic steps, such as hydrogenation and functionalization, are becoming increasingly popular as they streamline the process and reduce costs. nih.gov

A particularly promising method for forming the crucial sulfonyl linkage is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. acs.org This click chemistry technique allows for the rapid and efficient synthesis of sulfonyl compounds under reliable conditions, making it an ideal candidate for constructing the this compound scaffold. acs.orgacs.org Research into adapting SuFEx and other modern catalytic methods, including the use of stable and reusable metal nanocatalysts (e.g., cobalt, ruthenium, iridium), will be crucial for the large-scale, environmentally benign production of these compounds. mdpi.com

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantage for this compound |

|---|---|---|

| Flow Chemistry | Reactions are conducted in a continuously flowing stream rather than a batch reactor, allowing for precise control over temperature, pressure, and reaction time. | Improved safety, scalability, and efficiency for reactions like sulfonylation or piperidine ring formation. |

| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical reactions. | High selectivity, mild reaction conditions, and reduced environmental impact. Could be used for stereoselective modifications. |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. nih.gov | Reduces solvent waste, time, and resources. Could combine piperidine formation and sulfonylation. nih.gov |

| SuFEx Click Chemistry | A highly efficient reaction for forming S-F bonds, enabling rapid synthesis of sulfonyl compounds. acs.orgacs.org | Offers a robust and high-yield method for attaching the cyclohexanesulfonyl group to the piperidine ring. acs.orgacs.org |

Application in Advanced Materials Science

While piperidine derivatives are most known for their role in pharmaceuticals, their unique structural and chemical properties also make them intriguing candidates for materials science. researchgate.netijnrd.org The combination of the rigid, saturated piperidine ring and the polar, electron-withdrawing sulfonyl group in this compound suggests potential applications in the development of novel polymers and functional materials.

The sulfonyl group is known for its high thermal stability and its ability to act as a hydrogen bond acceptor. researchgate.net These properties are valuable in creating robust materials with specific functionalities. Sulfonated molecules have been successfully used to enhance the properties of biomaterials like hydrogels and nanoparticles, improving characteristics such as cell adhesion and proliferation. mdpi.com The introduction of the this compound scaffold into polymer backbones could lead to materials with tailored optical, electronic, or mechanical properties. researchgate.net For example, such polymers could find use as corrosion inhibitors, specialty plastics, or as components in organic electronic devices. ijnrd.orgresearchgate.net

Future research will likely explore the polymerization of functionalized this compound monomers to create novel polysulfonamides or other advanced polymers. The specific properties of these materials would be influenced by the inherent characteristics of the sulfonyl and piperidine groups, potentially leading to applications in fields ranging from biomedical engineering to electronics. mdpi.comontosight.ai

Table 2: Potential Material Science Applications

| Material Type | Potential Role of this compound | Key Functional Groups |

|---|---|---|

| Specialty Polymers | Serve as a monomeric building block to create polymers with high thermal stability and specific polarity. | Sulfonyl group, Piperidine ring |

| Biomaterials | Functionalize surfaces of hydrogels or scaffolds to improve biocompatibility and guide cellular responses. mdpi.com | Sulfonyl group, Piperidine nitrogen |

| Corrosion Inhibitors | Form a protective layer on metal surfaces due to the polar nature of the sulfonyl and amine groups. ijnrd.org | Sulfonyl group, Piperidine nitrogen |

| Organic Electronics | Act as a component in organic semiconductors or dielectrics, leveraging the electronic properties of the sulfonyl group. | Sulfonyl group |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and drug discovery by accelerating the identification and optimization of new molecules. mdpi.commdpi.com For a scaffold like this compound, AI/ML can be a powerful tool to navigate the vast chemical space of its potential derivatives.

Machine learning algorithms can be trained on large datasets of chemical compounds to predict various properties, including biological activity, toxicity, and physicochemical characteristics, without the need for initial synthesis and testing. researchgate.netmdpi.com This predictive power can be used to screen virtual libraries of this compound derivatives to identify the most promising candidates for a specific application, such as a particular drug target. Furthermore, generative AI models can design entirely new molecules based on desired properties, proposing novel derivatives of the core scaffold that human chemists might not have conceived. mdpi.com

AI can also optimize synthetic routes by predicting reaction outcomes and suggesting the most efficient pathways, aligning with the goals of sustainable chemistry. mdpi.com By analyzing vast reaction databases, AI can help chemists overcome synthetic challenges and scale up the production of promising compounds. mdpi.com The integration of AI/ML into the research pipeline for this compound will undoubtedly reduce the time and cost associated with bringing new discoveries from the lab to the market.

Table 3: AI and Machine Learning in the Discovery Pipeline

| Discovery Phase | Application of AI/ML | Expected Outcome |

|---|---|---|

| Hit Identification | Virtual screening of derivative libraries to predict binding affinity to biological targets. mdpi.com | Rapid identification of potent "hit" compounds for further development. |

| Lead Optimization | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to improve the drug-likeness of lead compounds. researchgate.net | Selection of candidates with better safety and pharmacokinetic profiles. |

| De Novo Design | Generative models create novel molecular structures with desired therapeutic profiles based on the piperidine-sulfonyl scaffold. mdpi.com | Exploration of innovative chemical structures beyond existing libraries. |

| Synthesis Planning | Retrosynthesis algorithms predict optimal and sustainable reaction pathways. mdpi.com | More efficient and environmentally friendly chemical synthesis. |

Exploration of New Chemical Space via Scaffold Derivatization

The true potential of this compound lies in its use as a scaffold for creating diverse libraries of new compounds. The concept of "scaffold derivatization" involves using a core molecular structure as a starting point and systematically modifying it to explore new regions of chemical space. The piperidine ring, in particular, is an excellent scaffold because its non-planar, three-dimensional structure provides access to a greater diversity of shapes compared to flat, aromatic rings. researchgate.net

Derivatization of the this compound scaffold can occur at several positions. The nitrogen atom of the piperidine ring is a key handle for modification, allowing for the attachment of a wide variety of functional groups that can alter the molecule's properties and biological activity. nih.govnih.gov Additionally, substitutions can be made on the cyclohexyl ring or even the piperidine ring itself, further expanding the accessible chemical space.

This exploration is crucial for fragment-based drug discovery, where small molecular fragments are identified and then grown or combined to create more potent lead compounds. researchgate.net By creating a library of derivatives based on the this compound scaffold, researchers can screen for fragments that bind to specific biological targets, such as enzymes or receptors involved in disease. nih.gov This systematic exploration could uncover novel antibacterial agents, enzyme inhibitors, or compounds with applications in agriculture or materials science. nih.govnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Donepezil |

| Iclaprim |

| Ifenprodil |

| Minoxidil |

| Oxathiapiprolin |

| Paroxetine |

| Voglibose |

Q & A

Q. What are the established synthetic routes for 4-(cyclohexanesulfonyl)piperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with cyclohexanesulfonyl chloride under alkaline conditions (e.g., triethylamine or pyridine as a base). Key parameters include solvent choice (polar aprotic solvents like DMF or dichloromethane), temperature control (0°C to reflux), and stoichiometric ratios. Optimization involves iterative screening of bases and solvents to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>97%) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms sulfonyl and piperidine moieties (e.g., sulfonyl S=O stretch at ~1150–1300 cm in IR).

- Chromatography : HPLC with UV detection (λ ~210–280 nm) monitors purity, while GC-MS or LC-MS validates molecular weight (e.g., [M+H] ion).

- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages for structural validation .

Q. What initial biological screening approaches are recommended for assessing the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC determination).

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or ion channels).

- Cytotoxicity Profiling : MTT assays in cell lines (e.g., HEK293, HeLa) to assess therapeutic potential .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound under varying parameters?

- Methodological Answer : A 2 factorial design evaluates factors like solvent polarity (DMF vs. THF), base strength (triethylamine vs. DBU), and temperature. Response variables (yield, purity) are analyzed via ANOVA to identify interactions. For example, higher temperatures may accelerate reaction rates but reduce selectivity, necessitating a balance .

Q. What strategies resolve contradictions in biological activity data across studies involving sulfonyl-piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized bioassay conditions (e.g., fixed ATP concentrations in kinase assays).

- Structural-Activity Modeling : QSAR models correlate substituent effects (e.g., cyclohexyl vs. aryl sulfonyl groups) with activity trends.

- Dose-Response Reevaluation : Confirm EC/IC values across multiple cell lines to rule out model-specific biases .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Simulate transition states for sulfonyl group reactivity (e.g., nucleophilic attack at sulfur).

- Molecular Dynamics (MD) : Predict solvation effects in non-polar vs. polar solvents.

- Docking Studies : Explore binding modes in biological targets (e.g., enzyme active sites) to guide structural modifications .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.